molecular formula C5H9BO2 B1630760 Cyclopenten-1-ylboronic acid CAS No. 850036-28-1

Cyclopenten-1-ylboronic acid

Cat. No. B1630760
M. Wt: 111.94 g/mol
InChI Key: UZBHNSVUMGIKLU-UHFFFAOYSA-N
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Description

Cyclopenten-1-ylboronic acid is a boronic acid with a cyclopentenyl group at the 1-position. It is a colorless, volatile compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. The compound is a versatile building block for the synthesis of a wide range of molecules, including those with biological activity. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Antibiotic Resistance Inhibition

Cyclopenten-1-ylboronic acid derivatives, like Benzo[b]thiophene-2-ylboronic acid, have been explored for their potential in enhancing antibiotic efficacy. These compounds can inhibit class C beta-lactamase AmpC, a key resistance enzyme, thereby boosting the effectiveness of beta-lactam antibiotics against resistant bacteria. This involves enhancing cell permeability and solubility for better efficacy in cell culture against Gram-negative bacteria (Venturelli et al., 2007).

Catalytic Applications

The cyclopentene structure, derived from cyclopenten-1-ylboronic acid, shows potential in catalytic reactions. For instance, cyclopentene can be used with (Lig) nickel(0) systems for coupling reactions, enabling the synthesis of various carboxylic acids and hydroxycyclopentanecarboxylic acid from cyclopentene and carbon dioxide or carbon monoxide (Hoberg et al., 1991).

Synthesis of Pharmaceutical Intermediates

Cyclopenten-1-ylboronic acid and its derivatives are valuable in synthesizing pharmaceutical intermediates. For instance, the stereoselective formation of cyclopentenes using organoboronic acids and bicyclic hydrazines yields products that are important for developing various pharmaceuticals (Anas et al., 2007).

Chemical Synthesis and Organic Reactions

Cyclopenten-1-ylboronic acid is instrumental in organic synthesis, particularly in cyclopentene annulation processes. For example, a method involving W(CO)5(L)-catalyzed 5-endo-dig cyclization of 6-siloxy-5-en-1-ynes with α,β-unsaturated ketones to produce cyclopentene derivatives has been developed (Iwasawa et al., 2002).

Fluorescence-based Sensing

The boronic acid moiety in cyclopenten-1-ylboronic acid derivatives allows for the development of fluorescence-based sensors. A novel boronic acid fluorophore/beta-cyclodextrin complex sensor was designed for selective sugar recognition in water, demonstrating the utility of these compounds in sensing applications (Tong et al., 2001).

properties

IUPAC Name

cyclopenten-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO2/c7-6(8)5-3-1-2-4-5/h3,7-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBHNSVUMGIKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397507
Record name cyclopenten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenten-1-ylboronic acid

CAS RN

850036-28-1
Record name cyclopenten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclopent-1-en-1-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wang, Y Ban, B Wang, H Li, C Gong… - Chemistry–An Asian …, 2023 - Wiley Online Library
… Unfortunately, the reaction of 1a with cyclopenten-1-ylboronic acid gave the target product (rac-3xa) in 33% yield. Other alicyclic boronic acids , such as cyclopentylboronic acid and …
Number of citations: 1 onlinelibrary.wiley.com
R Jia, J Zhang, F Shi, A Bonomini, C Lucca… - European Journal of …, 2023 - Elsevier
… obtained with the same procedure as Scheme 1, except that cyclobutylboronic acid, or cyclopentylboronic acid, or cyclohexylboronic acid were replaced by cyclopenten-1-ylboronic acid…
Number of citations: 2 www.sciencedirect.com
CJ Teskey - 2016 - search.proquest.com
The ability to selectively react CH bonds in organic molecules is a field within synthetic chemistry that has grown substantively in the last few decades. The interest in this area emanates …
Number of citations: 1 search.proquest.com

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